molecular formula C21H23N3O2 B7692849 N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide

Cat. No. B7692849
M. Wt: 349.4 g/mol
InChI Key: DCPUESIRLMGFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide, also known as BMN-673, is a potent PARP1/2 inhibitor that has gained significant attention in recent years due to its potential applications in cancer therapy. PARP1/2 inhibitors have shown promise in the treatment of various cancers, including breast, ovarian, and prostate cancer, by targeting DNA repair mechanisms.

Mechanism of Action

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide works by inhibiting PARP1/2, which are enzymes that play a crucial role in repairing damaged DNA. When DNA damage occurs, PARP1/2 is activated and recruits other proteins to the site of damage to repair it. By inhibiting PARP1/2, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide prevents the repair of DNA damage, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, induce DNA damage, and increase the sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide for lab experiments is its high potency and selectivity for PARP1/2. This makes it an ideal tool for studying the role of PARP1/2 in DNA repair and cancer therapy. However, one of the limitations of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is its high cost, which may limit its use in some labs.

Future Directions

There are several future directions for research on N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide. One area of research is the development of combination therapies that include N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide and other cancer drugs. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide. Additionally, there is a need for further research on the long-term safety and efficacy of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide in clinical trials.

Synthesis Methods

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-hydroxy-7-methylquinoline with tert-butyl chloroacetate, which results in the formation of tert-butyl-2-(quinolin-3-yl) acetate. The second step involves the reaction of tert-butyl-2-(quinolin-3-yl) acetate with 2-chloronicotinoyl chloride, which results in the formation of N-(tert-butyl)-N-((2-chloro-7-methylquinolin-3-yl)methyl)nicotinamide. The final step involves the reaction of N-(tert-butyl)-N-((2-chloro-7-methylquinolin-3-yl)methyl)nicotinamide with sodium borohydride, which results in the formation of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide.

Scientific Research Applications

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has shown significant potential in cancer therapy due to its ability to inhibit PARP1/2, which are enzymes that play a crucial role in repairing damaged DNA. By inhibiting PARP1/2, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide prevents cancer cells from repairing DNA damage, leading to their death. Several preclinical studies have shown that N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is effective in treating various cancers, including breast, ovarian, and prostate cancer.

properties

IUPAC Name

N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-7-8-15-11-17(19(25)23-18(15)10-14)13-24(21(2,3)4)20(26)16-6-5-9-22-12-16/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPUESIRLMGFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CN=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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